2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester
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Overview
Description
2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base to form the benzopyran ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Flavan: A related compound with antioxidant and anti-inflammatory activities.
Chroman: Similar in structure but with different biological activities.
Uniqueness
2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester is unique due to its specific functional groups and the resulting biological activities
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydrochromen-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-11(13)6-8-7-12(14)16-10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCPMOCYMKBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)OC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483351 |
Source
|
Record name | 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59618-48-3 |
Source
|
Record name | 2H-1-Benzopyran-4-acetic acid, 3,4-dihydro-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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